1,3-Dimethyl-1H-isoindol-1-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylisoindol-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-8-5-3-4-6-9(8)10(2,12)11-7/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLORCNAIMCPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(C2=CC=CC=C12)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569118 | |
| Record name | 1,3-Dimethyl-1H-isoindol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141945-88-2 | |
| Record name | 1,3-Dimethyl-1H-isoindol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 1,3 Dimethyl 1h Isoindol 1 Ol and Its Derivatives
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The isoindole nucleus is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. However, the high reactivity of the pyrrole-like five-membered ring often complicates standard EAS reactions, which typically employ strong acids.
In the case of 1,3-dimethylisoindole, the generated aromatic intermediate, the reaction with electrophiles is expected to be complex. Like pyrrole (B145914) and indole (B1671886), the isoindole ring is highly activated towards electrophiles. Under strongly acidic conditions, which are common for many EAS reactions (e.g., nitration, sulfonation), isoindoles are prone to polymerization.
If electrophilic substitution does occur, it would be directed by the existing substituents and the nature of the heterocyclic system. The benzene (B151609) portion of the molecule would undergo substitution, with the positions ortho and para to the electron-donating heterocyclic ring being activated. However, direct attack on the electron-rich five-membered ring is also possible. For many indoles, initial electrophilic attack often occurs at the 3-position. For isoindoles, the situation is less straightforward, and the high reactivity often leads to cycloadditions or polymerization rather than clean substitution. Specific studies detailing the electrophilic aromatic substitution on 1,3-dimethylisoindole are scarce in the literature, likely due to these competing reaction pathways.
Nucleophilic Addition and Substitution Reactions
Nucleophilic reactions for this class of compounds primarily involve the carbonyl group of the related 3,3-dimethylisoindolin-1-one, which can be considered a derivative of the title compound. The carbonyl carbon is electrophilic and is a key site for nucleophilic attack.
The isoindole aromatic ring is a stable 10π-electron system. nih.gov As such, it is generally resistant to ring-opening reactions under typical nucleophilic conditions. Unlike highly strained three-membered rings like epoxides or aziridines, the bicyclic isoindole core does not readily undergo cleavage. nih.govlibretexts.orgopenstax.orgpressbooks.pubyoutube.com
Ring-opening is more plausible in derivatives that have undergone cycloaddition. For example, a Diels-Alder adduct of 1,3-dimethylisoindole could potentially undergo subsequent transformations that lead to the cleavage of the newly formed rings. One study on a 3-cinnamyl-1,1-dimethylisoindole N-oxide derivative showed that after a cycloaddition reaction, a subsequent rearrangement involved the opening of an intermediate aziridine (B145994) ring. chim.it However, direct nucleophilic ring-opening of the parent isoindole nucleus is not a characteristic reaction.
Organometallic reagents, such as Grignard reagents (RMgX) and alkyllithiums (RLi), are powerful nucleophiles that readily attack electrophilic carbonyl carbons. pressbooks.pub The reaction of these reagents with 3,3-dialkylated isoindolin-1-ones, derived from compounds like 2-acylbenzonitriles, is a viable pathway for synthesis. nih.govyoutube.com
When an N-substituted 3,3-dimethylisoindolin-1-one is treated with an organometallic reagent like methyllithium (B1224462), a nucleophilic addition to the carbonyl group occurs. The nucleophilic alkyl group attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. This reaction provides a direct method for introducing a third substituent at the C-3 position, transforming the isoindolinone into a 3-alkyl-3-hydroxyisoindoline derivative.
Table 1: Expected Products from Reactions of Organometallic Reagents with an N-Substituted 3,3-Dimethylisoindolin-1-one
| Organometallic Reagent | Intermediate | Final Product (after workup) | Product Class |
| Methyllithium (CH₃Li) | Lithium alkoxide | N-R-3-hydroxy-1,3,3-trimethylisoindoline | Tertiary Alcohol |
| Phenyllithium (C₆H₅Li) | Lithium alkoxide | N-R-3-hydroxy-3-methyl-3-phenylisoindoline | Tertiary Alcohol |
| Ethylmagnesium Bromide | Magnesium alkoxide | N-R-3-ethyl-3-hydroxy-1,3-dimethylisoindoline | Tertiary Alcohol |
Cycloaddition Reactions
The most significant reactivity of the 1,3-dimethylisoindole system, formed via dehydration of 1,3-Dimethyl-1H-isoindol-1-OL, is its participation in cycloaddition reactions. As a cyclic diene with an o-quinoid structure, it is highly reactive, particularly in Diels-Alder reactions. ua.es
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. khanacademy.orgsemanticscholar.org Isoindoles are exceptionally reactive dienes in these reactions because the cycloaddition process converts the unstable, non-benzenoid isoindole into a more stable, benzenoid isoindoline (B1297411) system within the adduct.
1,3-Dimethylisoindole can be generated in situ and trapped with a variety of dienophiles. The reaction is typically rapid and proceeds under mild conditions. Electron-deficient alkenes, such as N-substituted maleimides, are excellent dienophiles for this purpose. The reaction of 1,3-dimethylisoindole with N-phenylmaleimide, for instance, would yield a stereospecific cycloadduct. The methyl groups at the 1- and 3-positions of the isoindole sterically influence the approach of the dienophile.
Table 2: Representative Diels-Alder Reactions of 1,3-Dimethylisoindole
| Dienophile | Reaction Type | Product |
| N-Phenylmaleimide | [4+2] Cycloaddition | Exo/Endo adduct of 1,3-dimethyl-2-phenyl-2,3,3a,4,9,9a-hexahydro-1H-benzo[f]isoindole-1,3-dione |
| Dimethyl acetylenedicarboxylate | [4+2] Cycloaddition | Dimethyl 1,4-dimethyl-1,4-dihydronaphthalene-1,4-imine-2,3-dicarboxylate |
| Benzoquinone | [4+2] Cycloaddition | Adduct of 1,3-dimethylisoindole and benzoquinone |
A 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. The isoindole nucleus itself is not a 1,3-dipole. However, derivatives of isoindole can be readily synthesized to participate in these reactions, where the reactive moiety is a substituent attached to the isoindole core.
For example, an azomethine ylide can be generated from the condensation of an appropriate carbonyl compound and an amino acid, which then acts as the 1,3-dipole. nih.gov Syntheses involving isoindole-related structures, like isatin, use this principle to create complex spiro-heterocycles. ua.es
Alternatively, the isoindole derivative can function as the dipolarophile. A study on N-allyl substituted polycyclic derivatives of isoindole-1,3-dione showed that the N-allyl group's double bond acts as a dipolarophile, reacting with 1,3-dipoles like nitrones in a regio- and stereoselective manner to form isoxazolidine (B1194047) rings. chim.it In these cases, the isoindole moiety serves as a scaffold and does not directly participate in the 1,3-dipolar cycloaddition.
Rearrangement Reactions
The structure of this compound, featuring a hydroxyl group at the C1 position, makes it a precursor for the formation of a highly electrophilic N-acyliminium ion intermediate under acidic conditions. arkat-usa.orgarkat-usa.org These intermediates are pivotal in a variety of rearrangement and cyclization reactions. arkat-usa.orgresearchgate.net
Upon protonation of the hydroxyl group and subsequent loss of water, a resonance-stabilized N-acyliminium ion is formed. This reactive species is a powerful electrophile that can undergo several types of rearrangements, often driven by the formation of a more stable product. arkat-usa.org The specific rearrangement pathway would depend on the reaction conditions and the presence of other functional groups within the molecule or in derivative structures.
Types of Rearrangement Reactions Analogous to Isoindole Systems:
| Rearrangement Type | Description | Driving Force |
| Pinacol-type Rearrangement | If a vicinal diol derivative were synthesized from this compound, it could undergo an acid-catalyzed rearrangement. This would involve the migration of an alkyl or aryl group to an adjacent carbocationic center, leading to a ketone. berhamporegirlscollege.ac.inlibretexts.org | Formation of a stable carbonyl group. |
| Wagner-Meerwein Rearrangement | In derivatives with appropriate substitution patterns, the formation of the N-acyliminium ion could trigger a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocationic intermediate before nucleophilic attack. | Formation of a more stable carbocation. |
| Pictet-Spengler-type Cyclization | If a derivative of this compound were to incorporate a nucleophilic moiety (like an indole or a phenol) tethered to the nitrogen atom, the intermediate N-acyliminium ion could be trapped intramolecularly to form a new ring system. arkat-usa.orgresearchgate.net | Aromatization and formation of a stable polycyclic system. |
| beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangements | Derivatives featuring an allyl group attached to the nitrogen or oxygen (of the hydroxyl) could potentially undergo rearrangements like the Claisen or Aza-Cope rearrangement under thermal or Lewis acid-catalyzed conditions. organic-chemistry.org | Formation of thermodynamically more stable isomers through a concerted pericyclic mechanism. |
The propensity for these rearrangements highlights the synthetic utility of the isoindol-1-ol scaffold as a building block for more complex heterocyclic structures. researchgate.net
Oxidation and Reduction Pathways
The isoindole core is redox-active, and its derivatives can undergo a variety of oxidation and reduction reactions. beilstein-journals.orgnih.gov
Oxidation:
The hemiaminal functionality of this compound can be readily oxidized. Mild oxidizing agents can convert the hemiaminal to the corresponding lactam, 1,3-Dimethylisoindolin-1-one. This transformation is a common step in the biosynthesis of many isoindole alkaloids. beilstein-journals.org Stronger oxidation could potentially lead to the formation of N-substituted phthalimides, which involves the oxidation of both the C1 carbinol and the C3 methyl group. wikipedia.org In some isoindole systems, oxidation can also occur at the pyrrole ring, leading to quinone-type structures, which have been investigated for their electrochemical properties. acs.org
Reduction:
Reduction of this compound would likely target the hemiaminal and the aromatic ring. Catalytic hydrogenation (e.g., using H₂/Pd) or reduction with hydride reagents could potentially reduce the hemiaminal to the corresponding 1,3-dimethylisoindoline. Under more forcing conditions, the benzene ring of the isoindole nucleus could also be reduced. The electrochemical reduction of related cyclic imides to hydroxylactams (analogous to the starting compound) and further to lactams has been demonstrated. organic-chemistry.org
Summary of Potential Redox Reactions:
| Reaction Type | Reagent/Condition | Potential Product |
| Oxidation | Mild oxidizing agents (e.g., MnO₂) | 1,3-Dimethylisoindolin-1-one |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Phthalimide (B116566) derivatives |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 1,3-Dimethylisoindoline |
| Reduction | Hydride reagents (e.g., LiAlH₄) | 1,3-Dimethylisoindoline |
Mechanistic Elucidation Studies
Understanding the precise mechanisms of reactions involving this compound and its derivatives would rely on a combination of kinetic, isotopic labeling, spectroscopic, and stereochemical studies.
Isotopic Labeling Experiments
Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgbionity.com
Deuterium (B1214612) Labeling: To confirm the mechanism of a rearrangement, one could synthesize a derivative of this compound with a deuterium atom at a specific position. For example, in a suspected Wagner-Meerwein rearrangement, the position of the deuterium label in the product would confirm whether a 1,2-hydride shift had occurred. wikipedia.org
¹⁸O Labeling: To study the fate of the hydroxyl group, the reaction could be carried out with ¹⁸O-labeled this compound or in H₂¹⁸O as the solvent. Analysis of the product by mass spectrometry would reveal whether the oxygen atom was retained or exchanged during the reaction, providing insight into mechanisms like hydrolysis or esterification. taylorandfrancis.com
¹³C and ¹⁵N Labeling: In biosynthetic studies of related isoindole alkaloids, ¹³C and ¹⁵N labeling has been used to map the origin of the carbon and nitrogen atoms in the final structure, elucidating complex biosynthetic pathways. nih.gov
Intermediate Characterization
The direct observation and characterization of reactive intermediates like N-acyliminium ions are challenging but essential for mechanistic validation. Modern spectroscopic techniques can be employed for this purpose.
NMR Spectroscopy: Low-temperature NMR spectroscopy can sometimes be used to observe and characterize transient intermediates that are stable at reduced temperatures.
Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to generate and study gas-phase ions. Collision-induced dissociation (CID) can then be used to fragment the ion, providing structural information. sdu.dk
Infrared Spectroscopy: Gas-phase infrared ion spectroscopy (IRIS) has been used to characterize the structure and conformation of cyclic N-acyliminium ions, providing valuable insights that correlate with their reactivity in solution. sdu.dk
In many cases, intermediates are not directly observed but are "trapped" by adding a highly reactive reagent to the reaction mixture, which intercepts the intermediate to form a stable, characterizable product.
Stereochemical Analysis of Reaction Products
The stereochemical outcome of a reaction provides critical information about the mechanism. ochemtutor.com For reactions involving this compound, the stereocenter at the C1 position is of primary interest.
Diastereoselectivity: If a nucleophile adds to the N-acyliminium ion derived from a chiral derivative of this compound, the diastereomeric ratio of the products can reveal the facial selectivity of the attack. This selectivity is often influenced by steric hindrance from existing substituents, which may favor attack from the less hindered face. sdu.dk
Enantioselectivity: In reactions using chiral catalysts, the enantiomeric excess (ee) of the product provides insight into the transition state geometry and the effectiveness of the catalyst in controlling the stereochemical pathway.
Configuration Retention/Inversion: In substitution reactions at the C1 position, determining the absolute configuration of the product (e.g., by X-ray crystallography) can show whether the reaction proceeded with retention or inversion of configuration, which is a hallmark of specific mechanisms (e.g., Sₙ2 reactions proceed with inversion). ochemtutor.com
Studies on related systems have shown that the stereochemical outcome of additions to N-acyliminium ions can be highly controlled, making them valuable intermediates in asymmetric synthesis. organic-chemistry.org
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule.
One-Dimensional NMR (¹H, ¹³C)
¹H NMR: Analysis would provide information on the number of distinct proton environments, their chemical shifts (δ), integration (number of protons), and multiplicity (splitting patterns) due to coupling with neighboring protons. This would help identify the aromatic protons, the methyl groups, and the hydroxyl proton.
¹³C NMR: This technique would reveal the number of unique carbon environments. The chemical shifts would distinguish between aromatic carbons, the quaternary carbon bearing the hydroxyl group, and the methyl carbons.
Two-Dimensional NMR (COSY, HMQC, HMBC)
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations, identifying which protons are adjacent to each other in the molecular structure.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This analysis correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has attached protons.
Infrared (IR) Spectroscopy for Functional Group Identification
An IR spectrum for 1,3-Dimethyl-1H-isoindol-1-OL would be expected to show characteristic absorption bands. A broad peak, typically around 3200-3600 cm⁻¹, would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aromatic ring and methyl groups would appear around 2850-3100 cm⁻¹. Characteristic C=C stretching bands for the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would determine the compound's molecular weight by identifying the molecular ion peak (M⁺). The high-resolution mass spectrum would provide the exact molecular formula. Analysis of the fragmentation pattern would offer further structural clues. Expected fragments might arise from the loss of a hydroxyl radical (•OH), a methyl group (•CH₃), or water (H₂O).
X-ray Diffraction (XRD) for Solid-State Structure Determination
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide the definitive three-dimensional structure. This technique determines the precise spatial arrangement of atoms in the crystal lattice, bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the compound's constitution and conformation in the solid state.
Advanced Spectroscopic Techniques
Information regarding the application of advanced spectroscopic techniques to this compound is not available. Such techniques could include specialized NMR experiments or other advanced analytical methods to further probe its structural or electronic properties.
Spectroscopic and Structural Elucidation of this compound
The structural and electronic properties of this compound are elucidated through a variety of spectroscopic techniques. These methodologies provide a comprehensive understanding of the molecule's vibrational, electronic, and elemental characteristics, which are crucial for its identification and characterization. This article delves into the application of Raman spectroscopy, UV-Vis spectroscopy, X-ray fluorescence (XRF) spectroscopy, and synchrotron-based X-ray absorption techniques in the analysis of this compound and its structural analogs.
For instance, the Raman spectra of isoindoline (B1297411) pigments exhibit characteristic bands corresponding to the vibrations of the isoindoline core. A strong band observed around 1560 cm⁻¹ in isoindoline PY 139 is attributed to the amide II vibrational mode. researchgate.net The Raman spectra of various isoindoline and isoindolinone pigments, although belonging to chemically similar molecules, show distinct patterns that allow for their differentiation. researchgate.net
Based on these related compounds, the Raman spectrum of this compound is expected to be characterized by prominent peaks corresponding to the vibrational modes of the isoindole nucleus, as well as the methyl and hydroxyl functional groups. The table below outlines the anticipated characteristic Raman bands for this compound based on known vibrational frequencies of its constituent functional groups.
| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|---|
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (methyl) | 2850-3000 | Stretching |
| O-H | 3200-3600 | Stretching (broad) |
| C=C (aromatic) | 1500-1600 | Stretching |
| C-N | 1250-1350 | Stretching |
| C-O | 1000-1300 | Stretching |
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.
Studies on related isoindole-1,3-dione derivatives have shown that these compounds exhibit strong absorption in the near-ultraviolet (NUV) region. acgpubs.orgresearchgate.net For a series of synthesized isoindole-1,3-dione compounds, the maximum absorbance peaks were observed in the range of 229 to 231 nm when measured in dichloromethane (B109758) (CH₂Cl₂). acgpubs.org The absorbance curves for these compounds are dominant in the NUV region, indicating electronic transitions within the isoindole core. acgpubs.org
Similarly, various isoindoline derivatives synthesized for use as yellow pigments also show characteristic UV-Vis spectra. The addition of different functional groups to the isoindoline structure can cause a red-shift in the absorption spectrum, attributed to the bathochromic effect of substituents such as -OCH₃, -COOH, and bulky alkyl groups. researchgate.net
For this compound, the UV-Vis spectrum is expected to display absorption bands characteristic of the isoindole chromophore. The presence of the aromatic ring fused to the five-membered heterocyclic ring will give rise to π-π* transitions. The methyl and hydroxyl substituents may cause slight shifts in the absorption maxima compared to the parent isoindole structure. The table below summarizes the expected electronic transitions for this compound.
| Transition | Expected Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π | 200-300 | Aromatic and isoindole rings |
| n → π | >300 | Heterocyclic ring with non-bonding electrons |
X-ray Fluorescence (XRF) spectroscopy is a well-established analytical technique for determining the elemental composition of materials. The process involves irradiating a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms. The subsequent filling of these vacancies by outer-shell electrons results in the emission of characteristic fluorescent X-rays. The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis.
While XRF is a powerful tool for elemental analysis, its application to the structural elucidation of specific organic compounds like this compound is limited. The technique primarily provides information on the types and amounts of elements present in a sample rather than their chemical bonding or molecular structure. For this compound, with a chemical formula of C₁₀H₁₃NO, XRF analysis would confirm the presence of carbon, nitrogen, and oxygen.
The detection of light elements such as nitrogen can be challenging with XRF and often requires specialized instrumentation, including a vacuum or helium atmosphere to minimize absorption of the low-energy fluorescent X-rays by air. researchgate.net Historically, the detection of elements lighter than aluminum was a significant limitation of the technique. osti.gov However, advancements in technology, such as the development of synthetic multilayer crystals, have extended the capabilities of XRF to the analysis of lighter elements. osti.gov
The table below indicates the primary elements that would be detected in an XRF analysis of this compound and their characteristic X-ray emission lines.
| Element | Chemical Symbol | Characteristic Emission Line |
|---|---|---|
| Carbon | C | Kα |
| Nitrogen | N | Kα |
| Oxygen | O | Kα |
Synchrotron-based X-ray absorption techniques, such as X-ray Absorption Near Edge Structure (XANES) and Near Edge X-ray Absorption Fine Structure (NEXAFS), are powerful probes of the electronic structure and local chemical environment of specific elements within a molecule. These techniques utilize the high intensity and tunability of synchrotron radiation to measure the X-ray absorption coefficient as a function of photon energy around an element's absorption edge.
The XANES/NEXAFS region of the spectrum, which encompasses the first ~30 eV above the absorption edge, is particularly sensitive to the chemical state (e.g., oxidation state) and coordination geometry of the absorbing atom. stanford.edu For organic molecules containing nitrogen, N K-edge NEXAFS spectroscopy can provide detailed information about the bonding environment of the nitrogen atoms.
Simulations and experimental studies of nitrogen-bearing heterocyclic compounds have demonstrated the utility of NEXAFS in characterizing these systems. acs.orgacs.orgnih.gov The N K-edge spectra of aromatic amino acids, for example, show distinct features that can be related to the specific chemical environment of the nitrogen atom within the molecule. nih.gov For instance, the N K-edge spectra of tryptophan and 3-methylindole, which both contain a nitrogen atom in a pyrrole (B145914) ring, differ from those of phenylalanine and tyrosine. nih.gov
For this compound, N K-edge NEXAFS spectroscopy would be expected to reveal features characteristic of a nitrogen atom in a five-membered heterocyclic ring fused to an aromatic system. The precise energy and intensity of the absorption features would be sensitive to the local bonding, including the C-N bonds within the isoindole ring. The table below summarizes the type of information that can be obtained from NEXAFS analysis of this compound.
| Absorption Edge | Information Obtained |
|---|---|
| N K-edge | Electronic structure of the nitrogen atom, local bonding environment (C-N bonds), and oxidation state. |
| C K-edge | Differentiation of carbon atoms in various chemical environments (e.g., aromatic vs. aliphatic). |
| O K-edge | Electronic structure and bonding of the hydroxyl group. |
Theoretical and Computational Studies
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization
There are no specific Density Functional Theory (DFT) studies available in the scientific literature for 1,3-Dimethyl-1H-isoindol-1-ol. Such studies would typically involve the use of various functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, cc-pVTZ) to determine the molecule's most stable three-dimensional arrangement (geometry optimization) and to map its electron density distribution (electronic structure). This information is fundamental for understanding the compound's stability and reactivity.
Ab Initio Methods
Similarly, a search for research employing high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for this compound yielded no results. These computationally intensive methods provide highly accurate electronic energies and properties, serving as benchmarks for other computational techniques.
Molecular Orbital Analysis
An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability. Natural Bond Orbital (NBO) analysis, which investigates charge transfer and bonding interactions, also provides valuable insights. However, no published data on HOMO-LUMO gaps or NBO analysis for this compound could be located.
Reaction Pathway and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. This analysis helps in understanding the kinetics and thermodynamics of chemical reactions. At present, no studies have been published that computationally investigate the reaction pathways or transition states involving this compound.
Spectroscopic Property Prediction and Validation
Theoretical calculations are frequently used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm molecular structures. No computational studies predicting the spectroscopic properties of this compound have been reported.
Noncovalent Interaction Analysis
The study of noncovalent interactions, such as hydrogen bonding and van der Waals forces, is essential for understanding the molecule's behavior in different chemical environments and its crystal packing. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Noncovalent Interaction (NCI) plots are used for this purpose. There is currently no literature available on the analysis of noncovalent interactions for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics, stability, and interaction of molecules with their environment.
For related isoindolinone and isoindole-1,3-dione derivatives, MD simulations have been employed to understand their interactions with biological targets. For instance, simulations have been used to illustrate the reactivity and stability of isoindoline-1,3-dione derivatives as inhibitors of certain enzymes. semanticscholar.org Additionally, molecular dynamic simulations have been applied to study the inhibitory ability of isoindole-1,3-dione derivatives against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov
However, specific molecular dynamics simulation studies focused solely on this compound are not documented in the provided search results. Such a study would be valuable to understand its dynamic behavior, solvent effects, and potential interactions with biological macromolecules.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value | Description |
| Force Field | AMBER, CHARMM, GROMOS | A set of empirical energy functions used to calculate the potential energy of a system of atoms. |
| Solvent Model | TIP3P, SPC/E | A model used to simulate the behavior of water as a solvent. |
| Ensemble | NVT, NPT | Statistical ensembles used to describe the thermodynamic state of the system (e.g., constant Number of particles, Volume, and Temperature; or constant Number of particles, Pressure, and Temperature). |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The duration of the simulation, which needs to be long enough to capture the biological events of interest. |
| Temperature | 300 K | The temperature at which the simulation is run, typically physiological temperature. |
| Pressure | 1 atm | The pressure at which the simulation is run, typically atmospheric pressure. |
This table represents a hypothetical setup for an MD simulation of the compound, as specific studies are not available.
Chemoinformatic and Cheminformatic Approaches
Chemoinformatics involves the use of computational methods to analyze chemical data. These approaches are crucial in drug discovery and development for predicting properties, identifying potential biological targets, and designing new molecules.
For various isoindoline (B1297411) derivatives, chemoinformatic tools have been utilized. For example, the lipophilicity values (Log P) of a series of isoindoline-1,3-dione derivatives were calculated using software like CHEMDRAW. semanticscholar.org In other studies on N-substituted 1H-isoindole-1,3(2H)-dione derivatives, computational methods were used to predict physicochemical properties based on Lipiński's rule of five. mdpi.com Furthermore, computational pharmacokinetics (ADME-Tox) studies have been performed on related compounds to predict their absorption, distribution, metabolism, excretion, and toxicity profiles. mdpi.com
A specific chemoinformatic analysis of this compound is not present in the available literature. Such an analysis would involve calculating various molecular descriptors to predict its physicochemical properties, bioactivity, and potential toxicity.
Table 2: Predicted Physicochemical Properties of this compound (Hypothetical)
| Property | Predicted Value | Method of Prediction |
| Molecular Weight | 177.23 g/mol | Calculation from chemical formula |
| LogP (o/w) | 1.5 - 2.5 | Fragment-based prediction methods (e.g., cLogP) |
| Topological Polar Surface Area (TPSA) | 32.59 Ų | Calculation based on functional groups |
| Number of Hydrogen Bond Donors | 1 | Counting -OH and -NH groups |
| Number of Hydrogen Bond Acceptors | 2 | Counting N and O atoms |
| Rotatable Bonds | 0 | Counting bonds that can rotate freely |
This table contains predicted values based on the structure of this compound using common chemoinformatic prediction algorithms, as specific experimental or published computational data is unavailable.
Advanced Research Applications in Organic Synthesis and Materials Science
1,3-Dimethyl-1H-isoindol-1-OL as a Building Block in Complex Molecule Synthesis
The isoindoline (B1297411) core, readily accessible from precursors like this compound, is a privileged scaffold found in numerous bioactive compounds and clinical drugs. mdpi.com Its structural properties are leveraged in drug design to create molecules for treating a range of conditions including inflammation, hypertension, and various types of cancer. mdpi.com The utility of such building blocks lies in their capacity for controlled, multi-step transformations into complex, drug-like molecules. beilstein-journals.orgbeilstein-archives.org The development of novel synthetic strategies using versatile building blocks is critical, as the complexity of molecular targets for new drugs has steadily increased, demanding more efficient and robust chemical synthesis methods. beilstein-journals.org
Precursors for Heterocyclic Systems
The isoindole nucleus is a versatile precursor for a wide array of more complex heterocyclic systems. iars.info The inherent reactivity of isoindoles, which can be generated from this compound, allows them to participate in various cycloaddition and cyclization reactions.
One powerful strategy involves an "umpolung" or reversal of polarity. Typically, the isoindole ring acts as a nucleophile; however, protonation can convert it into an electrophilic isoindolium ion. This electrophilic intermediate can then undergo a Pictet-Spengler-type cyclization in a one-pot procedure to afford a variety of polycyclic isoindolines in good yields. nih.gov This method extends the scope of the Pictet-Spengler reaction to include isoindolium electrophiles, opening new pathways for complex heterocycle synthesis. nih.gov
Furthermore, isoindole precursors can be utilized in orthogonal synthetic approaches. For instance, α-azido carbonyl compounds bearing a 2-alkenylaryl moiety can be selectively converted into either isoindole or isoquinoline (B145761) derivatives. organic-chemistry.org The isoindoles are formed via an intramolecular azide-alkene cycloaddition, demonstrating the utility of the core structure in accessing different, yet related, heterocyclic families. organic-chemistry.org
Role in Cascade Reactions and Tandem Processes
Cascade reactions, where a single event triggers a sequence of transformations in one pot, are highly efficient for building molecular complexity. The isoindole and isoindolinone frameworks are often the targets of such elegant synthetic strategies. These processes are valued for their efficiency and atom economy, often proceeding under mild conditions without the need for expensive metal catalysts. nih.govacs.org
Recent research has demonstrated the synthesis of 3,3-dialkylated isoindolin-1-ones and 3-methyleneisoindolin-1-ones through base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles. nih.govacs.org These reactions can combine up to six elemental steps in a single pot, mediated by an inexpensive and environmentally benign base like potassium carbonate (K2CO3). nih.gov Similarly, palladium-catalyzed cascade carbonylation reactions have been developed to synthesize fused isoindolinone derivatives, where multiple carbon-carbon and carbon-heteroatom bonds are formed in a single step. acs.org Another approach involves an iron-mediated ring-opening and ring-closing cascade (ROCC) reaction to produce isoindolinones from readily available isoxazole (B147169) precursors under simple and high-yielding conditions. thieme-connect.com
| Reaction Type | Key Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| Base-Promoted Cascade | K2CO3 (base) | Metal-free, mild conditions, up to six steps in one pot. | nih.gov |
| Palladium-Catalyzed Carbonylation | Pd(0) catalyst, CO | Forms multiple C-C and C-heteroatom bonds in a single step. | acs.org |
| Iron-Mediated ROCC | Fe, NH4Cl | High-yielding, uses inexpensive reagents, proceeds in open air. | thieme-connect.com |
Design and Synthesis of Novel Derivatives with Tunable Properties
Isoindoline and isoindolinone derivatives are prevalent in natural products and synthetic bioactive molecules, including cytotoxic and neuroprotective agents. nih.govnih.gov Their synthesis is a major focus of heterocyclic chemistry. Elegant one-pot procedures have been developed to create complex polycyclic isoindolines. nih.gov For example, nucleophilic isoindoles, generated in situ, can be converted to electrophilic isoindoliums that subsequently undergo cyclization to yield the final product. nih.gov
The synthesis of isoindolinones has also been achieved through various cascade reactions as previously described. nih.gov These methods allow for the creation of isoindolinones with highly substituted carbon centers, which are otherwise challenging to access. nih.govacs.org The development of asymmetric cascade reactions further allows for the stereoselective construction of up to three stereocenters in fused benzo-indolizidinone systems. researchgate.net
Phthalimides, also known as isoindole-1,3-diones, are a highly important class of compounds with a vast range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties. rsc.orgnih.gov They are not only found in pharmaceuticals and natural products but also serve as versatile building blocks in organic chemistry. nih.govrsc.org
The synthesis of phthalimide (B116566) derivatives has evolved significantly over the years. Traditional methods often involve the reaction of phthalic anhydride (B1165640) with primary amines, a robust method that can be accelerated using microwave synthesis. derpharmachemica.com More recent developments include a variety of transition-metal-catalyzed and metal-free synthetic routes. rsc.org For example, N-substituted phthalimides can be synthesized from 1-indanones and amines in the presence of a copper catalyst, a reaction that involves C-C bond cleavage and C-N bond formation. rsc.org The significant reactivity of the imide proton in the phthalimide structure allows for the straightforward preparation of a multitude of derivatives with diverse pharmacophores. nih.gov
| Method | Starting Materials | Conditions/Catalyst | Reference |
|---|---|---|---|
| Microwave Synthesis | Phthalic anhydride, Primary amine | Microwave irradiation (450 W) | derpharmachemica.com |
| Copper-Catalyzed Oxidation | 1-Indanone, Aryl/alkyl amine | CuO2 | rsc.org |
| Metal-Free Amidation | 2-Formylbenzoic acid, Aryl/heteroaryl amine | Et3N (base), S8 (oxidant) | rsc.org |
Applications in Advanced Material Science
The unique electronic and photophysical properties of the isoindole scaffold have led to its wide application in materials science. researchgate.netrsc.org Isoindole-containing compounds are notable for their fluorescent properties, making them suitable for use in organic light-emitting devices (OLEDs). organic-chemistry.orgresearchgate.net
A prominent class of materials derived from isoindole are the phthalocyanines, which are intensely colored metal-containing cyclic tetramers of isoindole. rsc.orgwikipedia.org These complexes form with most elements of the periodic table and are widely used as stable pigments and dyes. rsc.orgwikipedia.org Furthermore, certain isoindole derivatives, such as 3-methyleneisoindolin-1-ones, exhibit unique mechanochromic properties as luminogens, where their light-emitting properties change in response to mechanical stimuli. nih.gov The delocalized π-electrons in the isoindole-1,3-dione structure also make these compounds candidates for nonlinear optical (NLO) materials. acgpubs.org The continued synthesis of novel isoindole derivatives is driven by the search for new materials with tailored optical and electronic properties. acgpubs.org
Dyes and Pigments
There is currently no available research data to support the application of this compound in the development of dyes and pigments.
Fluorescent Probes and Sensors
Detailed research findings on the use of this compound as a fluorescent probe or sensor are not present in the current body of scientific literature.
Organic Electronic Materials
There is a lack of scientific studies investigating the properties and potential applications of this compound in the field of organic electronic materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 1,3-Dimethyl-1H-isoindol-1-OL?
- Methodology : A multi-step synthesis approach can be adapted from analogous indole/isoindole derivatives. For example:
- Step 1 : Use CuI-catalyzed coupling reactions in PEG-400/DMF solvent systems under inert conditions (e.g., nitrogen atmosphere) to introduce substituents .
- Step 2 : Purify intermediates via column chromatography (e.g., 70:30 EtOAc:hexanes) or recrystallization in hot solvents (e.g., acetic acid) .
- Step 3 : Optimize yield (typically 30–35% for similar reactions) by adjusting reaction time, temperature, and stoichiometry of reagents like aryl halides or Grignard reagents .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions using and NMR chemical shifts (e.g., δ 7.1–8.6 ppm for aromatic protons, δ 50–55 ppm for methyl groups) .
- Mass Spectrometry : Validate molecular weight via FAB-HRMS or ESI-MS (e.g., [M+H] peaks) .
- TLC : Monitor reaction progress using R values in EtOAc/hexanes systems .
Q. What safety protocols are critical when handling this compound?
- Safety Guidelines :
- Avoid skin/eye contact using PPE (gloves, goggles) due to irritant properties common to isoindole derivatives .
- Work in a fume hood to prevent inhalation of volatile solvents (e.g., DMF, THF) .
- In case of exposure, flush affected areas with water and consult poison control centers immediately .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Approach :
- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
- Validate purity via HPLC or X-ray crystallography (e.g., single-crystal studies with R-factor < 0.1) .
- Cross-reference with synthetic intermediates to identify impurities (e.g., residual solvents like DMF) .
Q. What reaction mechanisms explain the regioselectivity observed in isoindole functionalization?
- Mechanistic Insights :
- Electrophilic aromatic substitution (EAS) favors positions activated by electron-donating groups (e.g., methyl substituents) .
- Radical-mediated pathways (e.g., CuI catalysis) may dominate in PEG/DMF systems due to solvent polarity effects .
- Steric hindrance from 1,3-dimethyl groups may suppress reactivity at adjacent positions .
Q. How can computational modeling optimize the synthesis of this compound?
- Strategies :
- Use molecular docking to predict catalyst-substrate interactions (e.g., CuI coordination with nitrogen atoms) .
- Simulate solvent effects (e.g., PEG-400’s role in stabilizing transition states) via molecular dynamics .
- Calculate thermodynamic parameters (ΔG, ΔH) to identify rate-limiting steps .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
- Key Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
